3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride
CAS No.: 7041-77-2
Cat. No.: VC18442939
Molecular Formula: C14H19ClN2O2
Molecular Weight: 282.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7041-77-2 |
|---|---|
| Molecular Formula | C14H19ClN2O2 |
| Molecular Weight | 282.76 g/mol |
| IUPAC Name | [3-hydroxy-3-(3-phenyl-1,2-oxazol-5-yl)propyl]-dimethylazanium;chloride |
| Standard InChI | InChI=1S/C14H18N2O2.ClH/c1-16(2)9-8-13(17)14-10-12(15-18-14)11-6-4-3-5-7-11;/h3-7,10,13,17H,8-9H2,1-2H3;1H |
| Standard InChI Key | IZAHSHCAKIINTB-UHFFFAOYSA-N |
| Canonical SMILES | C[NH+](C)CCC(C1=CC(=NO1)C2=CC=CC=C2)O.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a five-membered isoxazole ring () fused with a phenyl group at position 3 and a 1-hydroxy-3-dimethylaminopropyl chain at position 5 (Figure 1). The isoxazole ring’s nitrogen and oxygen atoms contribute to its electron-deficient nature, enabling interactions with biological targets . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development.
Table 1: Physicochemical Properties of 3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.76 g/mol |
| Solubility | Soluble in polar solvents (e.g., water, ethanol) |
| Melting Point | Not reported |
| Partition Coefficient (LogP) | Estimated 1.2–1.8 (moderate lipophilicity) |
The dimethylaminopropyl side chain introduces basicity, with the tertiary amine facilitating protonation under physiological conditions. This property may enhance membrane permeability and target binding.
Synthesis and Optimization
General Synthetic Routes
The synthesis of isoxazole derivatives typically involves cyclocondensation reactions between hydroxylamine and α,β-unsaturated carbonyl compounds. For 3-phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride, a plausible pathway includes:
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Formation of the Isoxazole Core: Reaction of a β-keto ester with hydroxylamine in pyridine or acetic acid, yielding the isoxazole ring .
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Functionalization: Introduction of the dimethylaminopropyl side chain via nucleophilic substitution or Grignard reactions.
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Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.
Key Reaction Conditions
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Catalysts: Propylamine-functionalized cellulose has been employed in analogous syntheses to improve yields.
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Solvents: Polar aprotic solvents (e.g., DMF, pyridine) enhance reaction efficiency .
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Temperature: Reflux conditions (80–120°C) are often required for cyclization .
Challenges and Optimization
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Regioselectivity: Ensuring proper substitution at the 3- and 5-positions requires careful control of stoichiometry and reaction time .
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Purification: Recrystallization from ethanol or benzene/ethanol mixtures is commonly used to isolate pure products .
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR: Peaks corresponding to aromatic protons (δ 7.1–8.0 ppm), the hydroxy group (δ 5.2–5.5 ppm), and dimethylamino protons (δ 2.2–2.5 ppm) are expected .
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NMR: Signals for the isoxazole ring carbons (δ 160–170 ppm), phenyl carbons (δ 120–140 ppm), and aliphatic chain carbons (δ 40–60 ppm) confirm the structure .
Infrared (IR) Spectroscopy
Mass Spectrometry
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The molecular ion peak at corresponds to the compound’s molecular weight.
Table 2: Representative Spectral Data for Isoxazole Derivatives
| Technique | Key Peaks/Bands | Assignment |
|---|---|---|
| NMR | δ 7.1–8.0 (m, 9H) | Aromatic protons |
| δ 2.2–2.5 (s, 6H) | Dimethylamino group | |
| IR | 1667 cm | C=O stretch |
| MS | [M] | Molecular ion |
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